1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Overview
Description
1-(2-Naphthylsulfonyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a complex organic compound that features a naphthylsulfonyl group, a pyridinylmethyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Naphthylsulfonyl Group: The naphthylsulfonyl group can be introduced through sulfonylation of 2-naphthol using sulfonyl chloride under basic conditions.
Pyridinylmethyl Group Introduction: The pyridinylmethyl group can be attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Piperidinecarboxamide Formation: The final step involves the formation of the piperidinecarboxamide moiety through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthylsulfonyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The naphthylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridinylmethyl group can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Naphthylsulfonyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthylsulfonyl group can interact with hydrophobic pockets, while the pyridinylmethyl group can form hydrogen bonds and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Naphthylsulfonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
- 1-(2-Fluorobenzoyl)-4-piperidinecarboxylic acid
Comparison: 1-(2-Naphthylsulfonyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is unique due to its combination of a naphthylsulfonyl group and a pyridinylmethyl group, which provides a distinct set of chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(24-16-20-7-3-4-12-23-20)18-10-13-25(14-11-18)29(27,28)21-9-8-17-5-1-2-6-19(17)15-21/h1-9,12,15,18H,10-11,13-14,16H2,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVZYUBYZKSFJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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